2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C₉H₂₁Cl₂N₃O It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-isopropylpiperazine with an appropriate amino ketone precursor. One common method includes the following steps:
Formation of the Intermediate: 4-Isopropylpiperazine is reacted with an amino ketone, such as 2-aminoacetone, under controlled conditions.
Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes:
Bulk Synthesis: Large quantities of 4-isopropylpiperazine and the amino ketone are reacted in a controlled environment.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride
- 2-Amino-1-(4-ethylpiperazin-1-yl)ethanone dihydrochloride
- 2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride
Uniqueness
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride is unique due to its specific isopropyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C9H20ClN3O |
---|---|
Molecular Weight |
221.73 g/mol |
IUPAC Name |
2-amino-1-(4-propan-2-ylpiperazin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-8(2)11-3-5-12(6-4-11)9(13)7-10;/h8H,3-7,10H2,1-2H3;1H |
InChI Key |
JVXYCWBASMFSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.